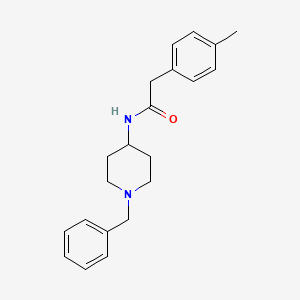

![molecular formula C23H19BrN2O5 B5500821 N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine](/img/structure/B5500821.png)

N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex molecules like N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine often involves multi-step synthetic pathways. These pathways might include the acylation of amino acid substrates, coupling reactions, and the introduction of specific functional groups like furyl or bromobenzoyl moieties. For instance, the synthesis and structural characterization of N-ortho-ferrocenyl benzoyl amino acid esters indicate the complexity involved in incorporating benzoyl groups into amino acid derivatives (Savage et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by various spectroscopic and analytical techniques, including NMR, mass spectrometry, and X-ray crystallography. These methods provide insights into the arrangement of atoms, the stereochemistry, and the conformational preferences of the molecule. The study on the synthesis and characterization of N-ortho-ferrocenyl benzoyl amino acid esters demonstrates the use of NMR and mass spectrometry for structural elucidation (Savage et al., 2006).

Chemical Reactions and Properties

Compounds with such structural complexity can undergo a variety of chemical reactions, including hydrolysis, acylation, and substitution reactions. The chemical properties are significantly influenced by the presence of functional groups like the acryloyl or bromobenzoyl moieties, which can participate in electrophilic or nucleophilic reactions. The synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide and its reactions with nucleophiles showcase the reactivity of furyl-containing compounds (Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystallinity are crucial for understanding the behavior of these compounds in various solvents and conditions. These properties are often determined experimentally and are essential for the application of these compounds in further chemical transformations or in material science applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the structural features of the molecule. The presence of electron-withdrawing or electron-donating groups affects the compound's reactivity and its interactions with other molecules. Studies on the hydrolysis of N-acyl derivatives of amino acids by enzymes such as acylase I and carboxypeptidase highlight the impact of structural modifications on the chemical behavior of amino acid derivatives (Fones & Lee, 1953).

Wissenschaftliche Forschungsanwendungen

Activation of Thermolysin by Salts

- Effect on Thermolysin Activity: Studies show that thermolysin activity in the hydrolysis of N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide and similar substrates is notably enhanced in high concentrations of neutral salts. This activation is not dependent on the hydrophobicity of the amino acid side chains at the scissile bond of the substrates (Inouye et al., 1996).

Peptide Synthesis Catalysis

- Carboxypeptidase-Catalyzed Synthesis: Research indicates that dipeptide synthesis from N-[3-(2-furyl)acryloyl]-acylated amino acid ethyl ester and amino acid amide catalyzed by wheat bran carboxypeptidase is effective. Optimal pH and conditions for peptide formation have been identified, supporting the acylated enzyme mechanism (Shima et al., 1987).

Polymerization and Chemical Synthesis

- Controlled Radical Polymerization: N-acryloyl-l-phenylalanine methyl ester, a compound structurally related, has been used in reversible addition−fragmentation chain transfer (RAFT) polymerization. This process results in homopolymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, indicating potential for diverse applications in polymer science (Mori et al., 2005).

Enzymatic Reactions and Mechanisms

- Amination via Enzyme Catalysis: Investigations into the amination of olefinic bonds catalyzed by Phenylalanine ammonia-lyase highlight the utility of compounds like 3-(2-furyl) acrylic acid, a relative of the target compound, in enzymatic reactions for creating amino acids (Zhao Jian, 1993).

Hypoglycemic Agent Research

- Development of Oral Hypoglycemic Agents: Compounds such as N-Benzoyl-DL-phenylalanine, structurally related, have shown hypoglycemic activity. A series of analogues demonstrated the importance of steric and acyl moiety variations, leading to the development of more potent compounds (Shinkai et al., 1988).

Biochemical Applications

- Mimicking Enzyme Reactions: Efforts to mimic the reactions of enzymes like Phenylalanine ammonia lyase using synthetic models have been explored. This includes the synthesis of model compounds that incorporate elements of the target compound to understand enzyme mechanisms better (Rettig et al., 2000).

Eigenschaften

IUPAC Name |

2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN2O5/c24-17-10-8-16(9-11-17)21(27)25-19(14-18-7-4-12-31-18)22(28)26-20(23(29)30)13-15-5-2-1-3-6-15/h1-12,14,20H,13H2,(H,25,27)(H,26,28)(H,29,30)/b19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGWDNRUVQACDM-XMHGGMMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]phenylalanine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

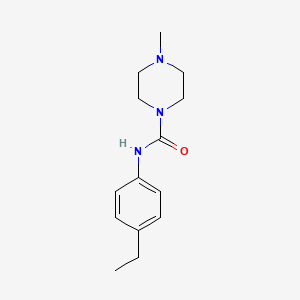

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)

![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)

![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)

![2-(2-methoxyphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B5500792.png)

![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)

![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)

![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)

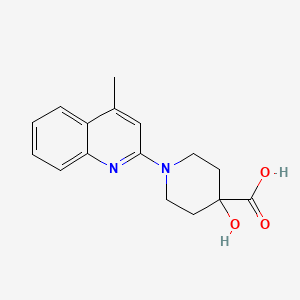

![2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5500829.png)

![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5500848.png)